1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester
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Overview
Description
1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound features a unique structure that includes a pyranoindole moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of hydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions typically include glacial acetic acid and concentrated hydrochloric acid under reflux . Industrial production methods may involve multicomponent reactions (MCRs) to streamline the synthesis process and reduce the need for intermediate purification .
Chemical Reactions Analysis
1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of cellular processes, such as apoptosis in cancer cells or inhibition of viral replication .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like:
Etodolac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
8-Isopropyl Etodolac: Another derivative with slight structural modifications.
Compared to these compounds, 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester exhibits unique properties due to its pyranoindole moiety, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C28H38O18 |
---|---|
Molecular Weight |
662.6 g/mol |
IUPAC Name |
4-methyl-7-[(2S,5R)-3,4,5-trihydroxy-6-[[(2R,5R)-3,4,5-trihydroxy-6-[[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13?,14?,15?,17-,18-,19-,20?,21?,22?,23?,24?,25?,26+,27+,28+/m0/s1 |
InChI Key |
FKYXQNIYOMUPSR-LIUMLVIISA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)CO[C@H]4C(C([C@H](C(O4)CO[C@H]5C(C([C@H](C(O5)CO)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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